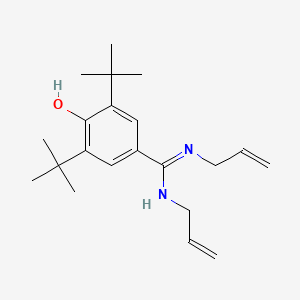

3,5-Di-tert-butyl-4-hydroxy-N,N'-bis(prop-2-en-1-yl)benzene-1-carboximidamide

Description

3,5-Di-tert-butyl-4-hydroxy-N,N'-bis(prop-2-en-1-yl)benzene-1-carboximidamide is a synthetic organic compound characterized by a central benzene ring substituted with two tert-butyl groups at the 3- and 5-positions, a hydroxyl group at the 4-position, and a carboximidamide moiety at the 1-position. The carboximidamide nitrogen atoms are further functionalized with prop-2-en-1-yl (allyl) groups. Key structural features include:

- Electron-donating/withdrawing effects: The hydroxyl group and carboximidamide moiety may participate in hydrogen bonding or redox reactions.

- Allyl substituents: The N,N'-bis(allyl) groups enhance opportunities for polymerization, coordination chemistry, or hydrophobic interactions.

Properties

Molecular Formula |

C21H32N2O |

|---|---|

Molecular Weight |

328.5 g/mol |

IUPAC Name |

3,5-ditert-butyl-4-hydroxy-N,N'-bis(prop-2-enyl)benzenecarboximidamide |

InChI |

InChI=1S/C21H32N2O/c1-9-11-22-19(23-12-10-2)15-13-16(20(3,4)5)18(24)17(14-15)21(6,7)8/h9-10,13-14,24H,1-2,11-12H2,3-8H3,(H,22,23) |

InChI Key |

GMMFMJSDLWKAKW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=NCC=C)NCC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3,5-DI-TERT-BUTYL-4-HYDROXY-N,N’-BIS(PROP-2-EN-1-YL)BENZENE-1-CARBOXIMIDAMIDE typically involves multi-step organic reactions. The starting materials often include substituted benzene derivatives, which undergo a series of functional group transformations. Key steps may involve:

Alkylation: Introduction of tert-butyl groups through Friedel-Crafts alkylation.

Hydroxylation: Introduction of the hydroxy group via electrophilic aromatic substitution.

Amidation: Formation of the carboximidamide group through reaction with appropriate amines.

Allylation: Addition of prop-2-en-1-yl groups using allyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

(Z)-3,5-DI-TERT-BUTYL-4-HYDROXY-N,N’-BIS(PROP-2-EN-1-YL)BENZENE-1-CARBOXIMIDAMIDE can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The carboximidamide group can be reduced to form amines or other reduced products.

Substitution: The allyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce primary or secondary amines.

Scientific Research Applications

(Z)-3,5-DI-TERT-BUTYL-4-HYDROXY-N,N’-BIS(PROP-2-EN-1-YL)BENZENE-1-CARBOXIMIDAMIDE has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (Z)-3,5-DI-TERT-BUTYL-4-HYDROXY-N,N’-BIS(PROP-2-EN-1-YL)BENZENE-1-CARBOXIMIDAMIDE exerts its effects involves interactions with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymatic activity.

Receptors: Binding to cellular receptors to modulate signaling pathways.

Radicals: Scavenging free radicals to exert antioxidant effects.

Comparison with Similar Compounds

Structural Analogues with Allyl Substituents

Allyl groups are recurrent in bioactive and functional molecules. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations :

- Allyl Group Reactivity: The target compound’s bis(allyl) substituents may enable crosslinking or polymerization, unlike mono-allyl analogues (e.g., Chavicyl Acetate).

- Biological Activity : Thiazol-imine derivatives () exhibit antihypertensive effects via angiotensin II receptor binding, likely due to allyl and aryl substituents enhancing hydrophobic interactions. The target’s tert-butyl groups could similarly improve membrane permeability but require pharmacological validation.

- Coordination Chemistry : Thiosemicarbazone ligands () coordinate metals via sulfur and nitrogen atoms. In contrast, the target’s carboximidamide may act as a bidentate ligand (via NH and imine nitrogen), though its bulky tert-butyl groups could hinder metal binding.

Physicochemical and Pharmacological Properties

Table 2: Hypothetical Property Comparison Based on Structural Features

Critical Analysis :

- Antioxidant Potential: The 4-hydroxyl group may donate hydrogen atoms to neutralize free radicals, analogous to hindered phenol antioxidants (e.g., BHT). However, this requires experimental confirmation.

- Pharmacokinetics : The bis(allyl) groups could enhance metabolic stability compared to esters (Chavicyl Acetate) but may introduce toxicity risks if reactive intermediates form.

Biological Activity

3,5-Di-tert-butyl-4-hydroxy-N,N'-bis(prop-2-en-1-yl)benzene-1-carboximidamide is a complex organic compound notable for its unique structural features, which include a benzene ring substituted with tert-butyl groups and a hydroxy group, along with a carboximidamide functional group. This compound has garnered attention due to its potential biological activities, particularly in pharmacology, where it is being investigated for anti-inflammatory and analgesic properties.

Structural Characteristics

The compound's structure can be described as follows:

- Benzene Ring : Substituted at positions 3 and 5 with tert-butyl groups.

- Hydroxy Group : Located at the 4-position of the benzene ring.

- Carboximidamide Group : Attached to the benzene, enhancing its reactivity.

This configuration suggests that the compound may interact with various biological targets, potentially influencing pathways related to inflammation and pain perception.

Anti-inflammatory Properties

Research indicates that 3,5-Di-tert-butyl-4-hydroxy-N,N'-bis(prop-2-en-1-yl)benzene-1-carboximidamide exhibits significant anti-inflammatory activity. Preliminary studies suggest that it may modulate inflammatory pathways by interacting with specific receptors or enzymes involved in these processes. For instance, it has been noted to inhibit the production of pro-inflammatory cytokines in vitro, which is critical for conditions like arthritis and other inflammatory diseases .

Analgesic Effects

In addition to its anti-inflammatory properties, this compound has shown potential as an analgesic. Studies have demonstrated that it can reduce pain responses in animal models, suggesting its utility in pain management therapies. The mechanism appears to involve the inhibition of pain signaling pathways, possibly through modulation of neurotransmitter release or receptor activity .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound. Key findings include:

- Cytotoxicity : The compound exhibits selective cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent .

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in inflammatory responses, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the synthesis of inflammatory mediators .

In Vivo Studies

Animal studies have further elucidated the pharmacological potential of 3,5-Di-tert-butyl-4-hydroxy-N,N'-bis(prop-2-en-1-yl)benzene-1-carboximidamide:

- Pain Models : In models of acute and chronic pain, administration of this compound resulted in significant reductions in pain scores compared to controls .

- Inflammation Models : Inflammatory responses were markedly reduced in models of induced inflammation, showcasing its therapeutic potential .

Case Studies

Several case studies highlight the compound's efficacy:

- Case Study on Arthritis : In a study involving arthritic rats, treatment with 3,5-Di-tert-butyl-4-hydroxy-N,N'-bis(prop-2-en-1-yl)benzene-1-carboximidamide led to a significant decrease in joint swelling and pain behavior compared to untreated controls.

- Cancer Cell Line Study : A study assessing its effects on breast cancer cell lines found that the compound inhibited cell proliferation and induced apoptosis at micromolar concentrations.

Comparative Analysis

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3,5-Di-tert-butylphenol | Hydroxy group on phenolic structure | Antioxidant properties |

| N,N'-Bis(2-propenyl)-urea | Urea functional group | Used in herbicides |

| 4-Hydroxy-TEMPO | Stable nitroxide radical | Antioxidant and spin trap |

These compounds share structural similarities but exhibit distinct biological activities, providing insights into the potential mechanisms of action for 3,5-Di-tert-butyl-4-hydroxy-N,N'-bis(prop-2-en-1-yl)benzene-1-carboximidamide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.